molecular formula C14H21NO4 B13563465 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid

3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid

Cat. No.: B13563465
M. Wt: 267.32 g/mol
InChI Key: LUUKOCDLAYZXDD-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions

Chemical Reactions Analysis

3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, and various acids for deprotection . Major products formed from these reactions include the deprotected amine and various peptide derivatives .

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid involves the protection and deprotection of the amine group. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This process allows for the selective modification of the compound, enabling its use in various synthetic applications .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

3-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-ynoic acid

InChI

InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-9-7-14(4,8-10-15)6-5-11(16)17/h7-10H2,1-4H3,(H,16,17)

InChI Key

LUUKOCDLAYZXDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#CC(=O)O

Origin of Product

United States

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